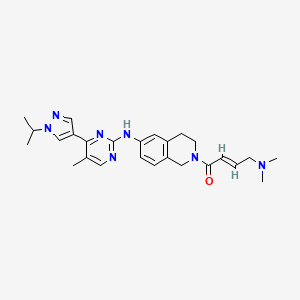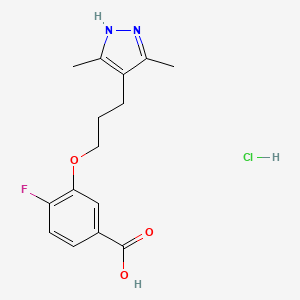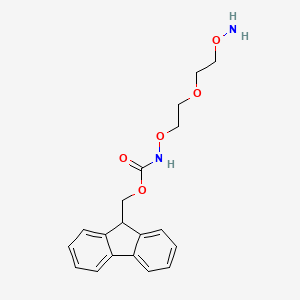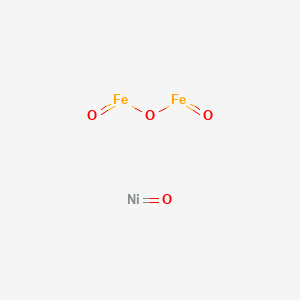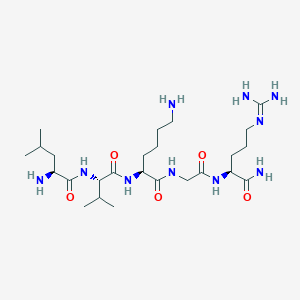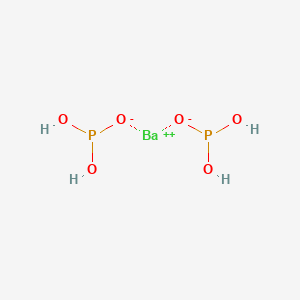
Barium(2+);dihydrogen phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium(2+);dihydrogen phosphite can be synthesized through the reaction of barium hydroxide with phosphorous acid. The reaction typically occurs in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{Ba(OH)}_2 + 2 \text{H}_3\text{PO}_3 \rightarrow \text{Ba(H}_2\text{PO}_3\text{)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents to ensure the quality of the final product. The process includes steps such as purification of barium hydroxide, reaction with phosphorous acid, filtration to remove impurities, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);dihydrogen phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium phosphate.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the dihydrogen phosphite ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Barium phosphate (Ba3(PO4)2)
Substitution: Various barium salts depending on the substituting anion.
Scientific Research Applications
Barium(2+);dihydrogen phosphite has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other barium compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential therapeutic properties, although this is still an emerging area of research.
Industry: Utilized in the production of specialized glass and ceramics due to its unique chemical properties.
Mechanism of Action
The mechanism of action of barium(2+);dihydrogen phosphite involves its interaction with various molecular targets. In chemical reactions, it acts as a source of barium ions and dihydrogen phosphite ions, which can participate in various pathways. For example, in oxidation reactions, the dihydrogen phosphite ion can donate electrons, leading to the formation of phosphate ions .
Comparison with Similar Compounds
Similar Compounds
- Barium dihydrogen phosphate (Ba(H2PO4)2)
- Barium hydrogen phosphate (BaHPO4)
- Barium phosphate (Ba3(PO4)2)
Uniqueness
Barium(2+);dihydrogen phosphite is unique due to its specific chemical structure and properties. Unlike barium dihydrogen phosphate, which is more commonly used in fertilizers, this compound has distinct applications in analytical chemistry and specialized industrial processes .
Properties
IUPAC Name |
barium(2+);dihydrogen phosphite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2H2O3P/c;2*1-4(2)3/h;2*1-2H/q+2;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHAYJFLXLLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)[O-].OP(O)[O-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH4O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8144509.png)
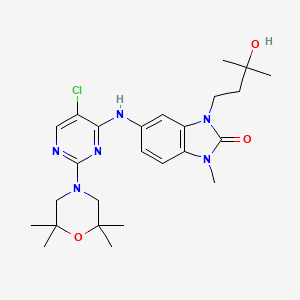


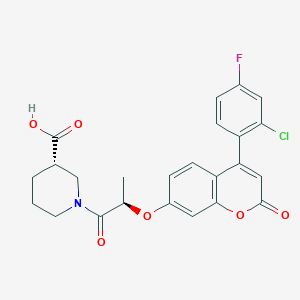
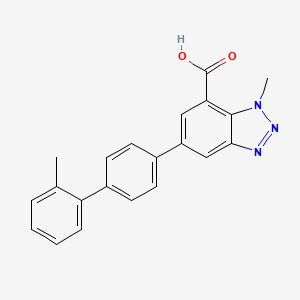
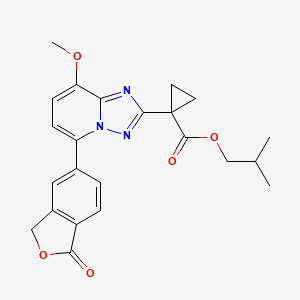
![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)
![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)
